

Synthesis of N-Ethyl-3-nitrobenzenesulfonamide: A Detailed Protocol and Application Note

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Compound of Interest

Compound Name:	<i>N-Ethyl 3-nitrobenzenesulfonamide</i>
Cat. No.:	B1336791

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Abstract

This document provides a comprehensive guide to the synthesis of N-Ethyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and ethylamine. The protocol details the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the target compound. This synthesis is a fundamental example of sulfonamide formation, a critical reaction in the development of various pharmaceutical agents.

Introduction

Sulfonamides represent a significant class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The synthesis of N-substituted sulfonamides is a cornerstone reaction in organic and medicinal chemistry. The protocol described herein outlines the straightforward and efficient synthesis of N-Ethyl-3-nitrobenzenesulfonamide. This is achieved through the nucleophilic substitution reaction of 3-nitrobenzenesulfonyl chloride with ethylamine, in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is widely applicable for the generation of diverse sulfonamide libraries for drug discovery programs.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide. The expected yield is based on typical results for similar sulfonamide synthesis reactions.

Parameter	Value
Reactants	
3-Nitrobenzenesulfonyl chloride	1.0 eq
Ethylamine (70% in water)	2.0 eq
Triethylamine	1.5 eq
Solvent	Dichloromethane (DCM)
Reaction Conditions	
Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Product Information	
Product Name	N-Ethyl-3-nitrobenzenesulfonamide
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S
Molecular Weight	230.24 g/mol
Appearance	Off-white to pale yellow solid
Expected Yield & Purity	
Yield	85-95% (representative)
Purity	>95% (after purification)

Experimental Protocol

Materials and Equipment

- 3-Nitrobenzenesulfonyl chloride (98%)
- Ethylamine (70% solution in water)
- Triethylamine ($\geq 99\%$)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (optional)
- Standard laboratory glassware

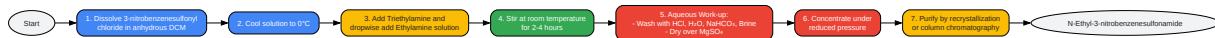
Procedure

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

- **Addition of Base and Amine:** To the cooled solution, add triethylamine (1.5 eq). In a separate beaker, dilute the 70% aqueous ethylamine solution (2.0 eq) with a small amount of DCM. Add this ethylamine solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:**
 - The crude N-Ethyl-3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary to yield a pure solid.

Visualizations

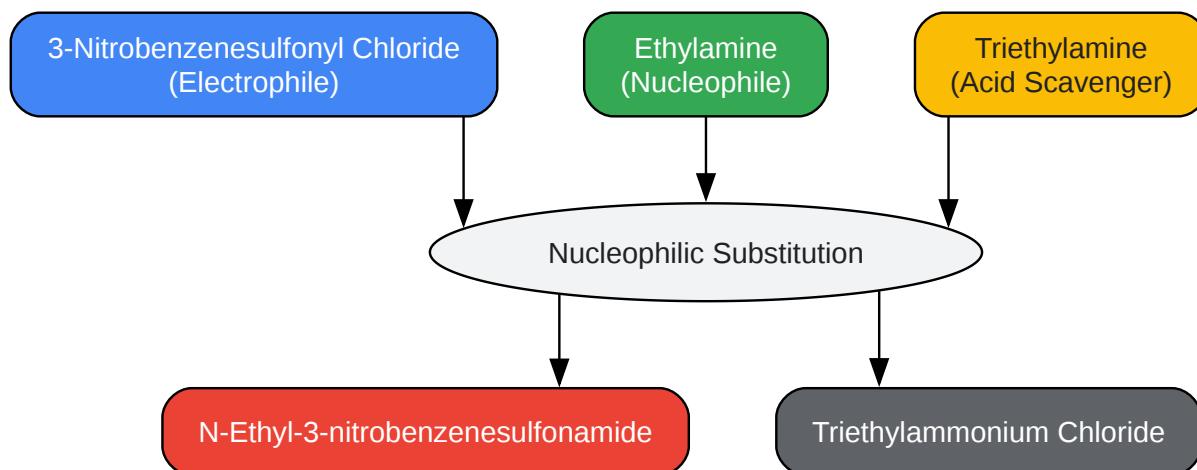
Experimental Workflow



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Caption: Experimental workflow for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide.

Logical Relationship of Synthesis



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Caption: Logical relationship of reactants and products in the synthesis.

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